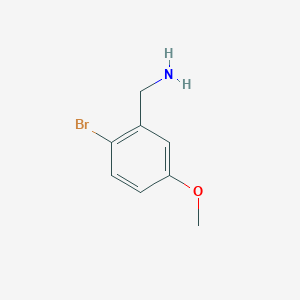

(2-Bromo-5-methoxyphenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFPLVSPVFJSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640741 | |

| Record name | 1-(2-Bromo-5-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-09-1 | |

| Record name | 2-Bromo-5-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887581-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-5-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Bromo-5-methoxyphenyl)methanamine: A Strategic Building Block for Advanced Synthesis

An In-depth Technical Guide

Abstract

(2-Bromo-5-methoxyphenyl)methanamine, also known as 2-bromo-5-methoxybenzylamine, is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors. Its structure, featuring a nucleophilic primary amine and a versatile aryl bromide, positions it as a strategic starting material for the synthesis of complex molecular architectures. The methoxy substituent further modulates the electronic properties of the aromatic ring, influencing its reactivity. This guide provides a comprehensive technical overview of the compound's properties, synthesis, and reactivity, with a focus on its application in modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. Detailed experimental insights and protocols are provided to serve as a practical resource for researchers, chemists, and professionals engaged in drug discovery and development.

Core Chemical Identity and Properties

A foundational understanding of a reagent's physicochemical properties is critical for its effective use in synthesis, including reaction setup, purification, and storage. This compound is a substituted benzylamine derivative whose key properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 887581-09-1 | [1] |

| Molecular Formula | C₈H₁₀BrNO | [1] |

| Molecular Weight | 216.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White powder (as per a specific synthesis) | [2] |

| pKa (Predicted) | ~9.5 (amine), indicative of typical benzylamine basicity | |

| Solubility | Soluble in common organic solvents (e.g., THF, EtOAc, CH₂Cl₂) | [2] |

Synthesis and Provenance

While this compound is available from various commercial chemical vendors, understanding its synthesis is crucial for scalability and cost management in larger projects. A prevalent and reliable laboratory-scale synthesis involves the reduction of the corresponding benzonitrile.

Protocol: Synthesis via Borane-Mediated Nitrile Reduction

This method is widely employed due to the high efficiency and chemoselectivity of borane reagents for nitrile reduction.

Causality Behind Experimental Choices:

-

Reagent: Borane-tetrahydrofuran complex (BH₃·THF) is chosen as the reducing agent. It is a milder alternative to lithium aluminum hydride (LAH) and exhibits excellent functional group tolerance, selectively reducing the nitrile without affecting the aryl bromide or methoxy ether.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic, preventing the quenching of the borane reagent, and effectively solubilizes both the starting material and the reagent complex.

-

Quenching: The reaction is quenched carefully with water and a basic solution (e.g., sodium carbonate) to neutralize the reaction and hydrolyze the borane-amine complex, liberating the free amine product.[2]

-

Purification: Extraction with a suitable organic solvent like ethyl acetate (EtOAc) followed by column chromatography ensures the isolation of the target compound in high purity.[2]

Step-by-Step Methodology: [2]

-

Inert Atmosphere: A flame-dried round-bottom flask is charged with 2-bromo-5-methoxybenzonitrile (1.0 eq) and dry tetrahydrofuran (THF). The flask is purged with an inert gas (e.g., Argon or Nitrogen).

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-tetrahydrofuran complex (1.6 eq) is added slowly via syringe or dropping funnel over 30 minutes.

-

Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred overnight. Progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting nitrile.

-

Workup and Quenching: The reaction is carefully quenched by the slow, dropwise addition of ice water, followed by a saturated aqueous solution of sodium carbonate.

-

Extraction: The THF is removed under reduced pressure. The remaining aqueous residue is extracted multiple times with ethyl acetate.

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

Purification: The resulting crude product is purified by silica gel column chromatography to yield this compound.

Trustworthiness through Validation: The identity and purity of the synthesized product must be rigorously confirmed. Standard characterization techniques include ¹H NMR and ¹³C NMR spectroscopy to verify the structure, and LC-MS to confirm the molecular weight ([M+H]⁺ at m/z 216.9, 219.0).[2]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional handles: the primary amine and the aryl bromide. This allows for sequential or orthogonal functionalization, making it a valuable building block.

Transformations of the Primary Amine

The benzylamine moiety is a potent nucleophile and a key site for molecular elaboration.

-

N-Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amide or sulfonamide linkages. This is fundamental for building peptide-like structures or introducing pharmacophoric groups.

-

Reductive Amination: Undergoes reductive amination with aldehydes and ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield secondary or tertiary amines.[3][4] This is one of the most powerful C-N bond-forming reactions in medicinal chemistry.[3]

-

N-Alkylation: Can be alkylated using alkyl halides, though this method can sometimes lead to over-alkylation. Reductive amination is often the preferred method for controlled synthesis of secondary amines.

-

Protecting Group Chemistry: The amine can be easily protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate, to mask its nucleophilicity during subsequent transformations on the aromatic ring.

Caption: Key synthetic transformations of the primary amine functionality.

Transformations of the Aryl Bromide

The C(sp²)-Br bond is an exceptionally powerful functional handle for constructing C-C and C-heteroatom bonds via palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[5][6][7] It is a robust and widely used method for synthesizing biaryl scaffolds, which are prevalent in pharmaceuticals.[7]

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[8][9][10] This provides a direct route to complex diarylamines or N-aryl heterocycles, which are important structures in medicinal chemistry.[11]

-

Sonogashira Coupling: The coupling with a terminal alkyne provides access to aryl alkynes, which are versatile intermediates for further transformations or can be target structures themselves.

-

Heck Coupling: Reaction with an alkene allows for the formation of substituted styrenyl derivatives.

Caption: Major palladium-catalyzed cross-coupling reactions of the aryl bromide.

Strategic Application in Drug Discovery

The true power of this compound in a drug discovery context lies in the orthogonal nature of its functional groups. A researcher can first modify the amine (e.g., via acylation or reductive amination) and then, in a subsequent step, use the aryl bromide as a handle for a cross-coupling reaction. This modular "build-and-couple" strategy allows for the rapid generation of diverse chemical libraries from a single, advanced intermediate. This approach is invaluable for structure-activity relationship (SAR) studies, where systematic modifications are made to a molecular scaffold to optimize biological activity and pharmacokinetic properties. The 5-methoxy group also provides a potential site for metabolic modification in vivo, a factor to be considered in drug design.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] If eye contact occurs, rinse cautiously with water for several minutes.[12] In case of inhalation, move to fresh air.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the material's specific Safety Data Sheet (SDS) before use for complete hazard and handling information.

References

- 1. This compound | C8H10BrNO | CID 24691009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (2-Bromo-5-methoxyphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of (2-Bromo-5-methoxyphenyl)methanamine, a key building block in the development of novel pharmaceutical agents. The strategic placement of the bromo, methoxy, and aminomethyl groups on the phenyl ring offers a versatile scaffold for medicinal chemistry, enabling the exploration of structure-activity relationships in various therapeutic targets. This document will delve into the scientific rationale behind a robust synthetic pathway, provide a detailed experimental protocol, and outline the analytical techniques required to verify the compound's identity and purity.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and reliable methods involve the transformation of a carbonyl or cyano group at the benzylic position. Two primary strategies are considered here:

-

Reductive Amination of 2-Bromo-5-methoxybenzaldehyde: This approach involves the reaction of the corresponding aldehyde with an ammonia source, followed by reduction of the resulting imine. While a direct and convergent method, controlling the reaction to favor the primary amine without the formation of secondary or tertiary amine byproducts can be challenging.

-

Reduction of 2-Bromo-5-methoxybenzonitrile: This is often the preferred method due to the clean conversion of the nitrile to the primary amine using powerful reducing agents. The synthesis of the benzonitrile precursor is also well-established. This route generally offers high yields and easier purification of the final product.

For the purposes of this guide, we will focus on the reduction of 2-Bromo-5-methoxybenzonitrile as the recommended synthetic pathway due to its reliability and the wealth of available procedural information.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway from m-anisic acid to the target amine.

Synthesis of the Key Precursor: 2-Bromo-5-methoxybenzonitrile

The synthesis of the crucial benzonitrile intermediate begins with a commercially available starting material, m-anisic acid.

Step 1: Bromination of m-Anisic Acid

The first step is the electrophilic aromatic substitution of m-anisic acid to introduce a bromine atom at the position ortho to the methoxy group and meta to the carboxylic acid. The methoxy group is a strong activating and ortho-, para-directing group, while the carboxylic acid is a deactivating and meta-directing group. The regioselectivity is therefore controlled by the powerful directing effect of the methoxy group.

A common procedure involves the direct bromination of m-anisic acid in acetic acid.[1]

Step 2: Conversion of the Carboxylic Acid to the Nitrile

The conversion of 2-bromo-5-methoxybenzoic acid to 2-bromo-5-methoxybenzonitrile can be achieved through a two-step dehydration of the corresponding amide. A high-temperature reaction with ammonia is an effective method.[2]

Recommended Protocol: Reduction of 2-Bromo-5-methoxybenzonitrile

This protocol details the reduction of the nitrile to the primary amine using a borane-tetrahydrofuran complex, a widely used and effective reducing agent for this transformation.[3]

Experimental Protocol

Materials:

-

2-Bromo-5-methoxybenzonitrile

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Dry tetrahydrofuran (THF)

-

Ice water

-

Saturated aqueous sodium carbonate solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-methoxybenzonitrile (10.0 g, 47.2 mmol) in dry tetrahydrofuran (100 mL).

-

Cool the solution in an ice bath.

-

Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (75 mL, 75 mmol) dropwise over 30 minutes.

-

Remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Carefully quench the reaction by slowly adding ice water, followed by a saturated aqueous sodium carbonate solution.

-

Remove the tetrahydrofuran by distillation under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Visualizing the Characterization Workflow

Caption: Analytical techniques for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

| Technique | Expected Result | Reference |

| LCMS (ESI+) | m/z = 216.9, 219.0 for [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound. | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (adjacent to CH₂NH₂) | ~7.2-7.4 | d | 1H |

| Ar-H (adjacent to Br) | ~7.0-7.2 | d | 1H |

| Ar-H (between OCH₃ and Br) | ~6.7-6.9 | dd | 1H |

| -OCH₃ | ~3.8 | s | 3H |

| -CH₂- | ~3.7-3.9 | s | 2H |

| -NH₂ | ~1.5-2.5 (broad) | s | 2H |

¹³C NMR (Predicted):

| Carbon | Expected Chemical Shift (ppm) |

| C-OCH₃ | ~159-161 |

| C-CH₂NH₂ | ~140-142 |

| C-H (aromatic) | ~130-133 |

| C-H (aromatic) | ~115-118 |

| C-Br | ~112-115 |

| C-H (aromatic) | ~110-113 |

| -OCH₃ | ~55-57 |

| -CH₂- | ~45-48 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 (two bands for primary amine) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1020-1250 |

| C-O stretch (ether) | 1000-1300 |

Conclusion

This technical guide outlines a reliable and well-documented pathway for the synthesis of this compound, a valuable building block for drug discovery and development. By following the detailed protocol for the reduction of 2-Bromo-5-methoxybenzonitrile and employing the comprehensive characterization techniques described, researchers can confidently produce and verify this important chemical intermediate. The provided insights into the rationale behind the synthetic strategy and the predictive analysis of the characterization data are intended to empower scientists in their research endeavors.

References

Spectroscopic Characterization of (2-Bromo-5-methoxyphenyl)methanamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (2-Bromo-5-methoxyphenyl)methanamine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecular structure and purity of the compound, which are fundamental requirements for its application in further research and development.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring with a bromine atom, a methoxy group, and a methanamine group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control and for elucidating reaction mechanisms involving this compound.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound based on the analysis of structurally similar compounds.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~6.65 | dd | 1H | Ar-H |

| ~3.85 | s | 2H | -CH₂NH₂ |

| ~3.78 | s | 3H | -OCH₃ |

| ~1.60 | br s | 2H | -NH₂ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the bromine atom is likely to be the most deshielded and appear as a doublet. The other two protons will also appear as doublets or a doublet of doublets, with coupling constants typical for ortho and meta coupling.

-

Methylene Protons (-CH₂NH₂): The two protons of the aminomethyl group are expected to resonate as a singlet around 3.85 ppm.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.78 ppm.

-

Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | Ar-C-OCH₃ |

| ~141.0 | Ar-C-CH₂NH₂ |

| ~133.0 | Ar-C-H |

| ~115.0 | Ar-C-Br |

| ~114.0 | Ar-C-H |

| ~113.0 | Ar-C-H |

| ~55.5 | -OCH₃ |

| ~45.0 | -CH₂NH₂ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the electron-donating methoxy group will be the most shielded, while the carbon attached to the bromine atom will be deshielded.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around 55.5 ppm.

-

Methylene Carbon (-CH₂NH₂): The carbon of the aminomethyl group will be observed at approximately 45.0 ppm.

Experimental Protocol for NMR Spectroscopy

Figure 2: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, perform integration to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, Broad | N-H stretch (primary amine) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1480 | Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1040 | Strong | C-N stretch (amine) |

| 780 | Strong | C-Br stretch |

Interpretation of the IR Spectrum:

-

N-H Stretch: The presence of a primary amine is indicated by a medium to broad absorption band in the region of 3380-3250 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches are expected in the 3050-3000 cm⁻¹ region, while aliphatic C-H stretches from the methylene and methoxy groups will appear between 2950 and 2850 cm⁻¹.

-

C=C Stretch: The aromatic ring will show characteristic C=C stretching vibrations at approximately 1600 and 1480 cm⁻¹.

-

C-O and C-N Stretches: A strong band around 1240 cm⁻¹ is indicative of the aryl ether C-O stretch. The C-N stretch of the amine is expected around 1040 cm⁻¹.

-

C-Br Stretch: The C-Br stretching vibration is typically observed as a strong band in the fingerprint region, around 780 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Figure 3: A standard workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

-

Sample Preparation: For a liquid sample, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount of the powder is pressed firmly against the ATR crystal.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

-

Sample Analysis: The sample spectrum is then collected.

-

Data Processing: The background is automatically subtracted from the sample spectrum. The resulting spectrum can be analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Reported Mass Spectrometry Data:

A reported LCMS analysis of this compound showed protonated molecular ion peaks at m/z = 216.9 and 219.0.[2]

| m/z | Relative Intensity | Assignment |

| 216, 218 | ~1:1 | [M+H]⁺ (isotopic pattern for one Br atom) |

| 200, 202 | Variable | [M-NH₂]⁺ |

| 186, 188 | Variable | [M-CH₂NH₂]⁺ |

| 107 | Variable | [M-Br-CH₂NH₂]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak. For the protonated molecule, this will appear at m/z 216 and 218.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of the amino group (-NH₂) to give fragments at m/z 200 and 202, and the loss of the aminomethyl group (-CH₂NH₂) resulting in fragments at m/z 186 and 188. Further fragmentation could involve the loss of the bromine atom.

Figure 4: Proposed fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its structure and provides a valuable reference for quality control and future research. The detailed interpretation and standardized protocols outlined herein are intended to support researchers in their work with this important chemical compound.

References

The Synthetic Versatility of (2-Bromo-5-methoxyphenyl)methanamine: A Technical Guide for the Modern Organic Chemist

Foreword: Unlocking Molecular Complexity with a Strategic Building Block

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (2-Bromo-5-methoxyphenyl)methanamine has emerged as a highly valuable and versatile scaffold, particularly in the realms of medicinal chemistry and materials science. Its unique trifecta of reactive sites—a primary amine, a strategically positioned bromine atom, and an electron-donating methoxy group—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this powerful building block, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 887581-09-1 | |

| Molecular Formula | C₈H₁₀BrNO | |

| Molecular Weight | 216.08 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 291.1 ± 25.0 °C (Predicted) | N/A |

| Density | 1.444 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 8.49 ± 0.10 (Predicted) | N/A |

| Storage | 2–8 °C under inert gas (Nitrogen or Argon) |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons adjacent to the amine, the amine protons, and the methoxy group protons. The aromatic region will display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the eight carbon atoms, including the methoxy carbon, the benzylic carbon, and the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2). For this compound, the [M+H]⁺ ions are observed at m/z = 216.9 and 219.0.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Synthesis of this compound

The accessibility of this building block is crucial for its widespread use. Two primary synthetic routes have been established, starting from commercially available precursors.

From 2-Bromo-5-methoxybenzonitrile (Reduction)

This is a common and reliable method involving the reduction of the nitrile functionality to a primary amine.

Experimental Protocol: Reduction of 2-Bromo-5-methoxybenzonitrile

Materials:

-

2-Bromo-5-methoxybenzonitrile

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Dry Tetrahydrofuran (THF)

-

Ice water

-

Saturated aqueous sodium carbonate solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Bromo-5-methoxybenzonitrile (10.0 g, 47.2 mmol) in dry THF (100 mL).

-

Cool the solution in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (75 mL, 75 mmol, 1.0 M) dropwise over 30 minutes.

-

Remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Carefully quench the reaction by the slow addition of ice water, followed by a saturated aqueous sodium carbonate solution.

-

Remove the THF by rotary evaporation under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford this compound as a white powder (3.65 g, 36% yield).[1]

From 2-Bromo-5-methoxybenzaldehyde (Reductive Amination)

An alternative route involves the reductive amination of the corresponding aldehyde. This method can be advantageous if the aldehyde is more readily available or if a one-pot procedure is desired.

Conceptual Workflow: Reductive Amination

Caption: Reductive amination of 2-bromo-5-methoxybenzaldehyde.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in its ability to participate in a variety of powerful bond-forming reactions, making it a key intermediate in the synthesis of complex nitrogen-containing heterocycles and other valuable organic molecules.

Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and highly efficient method for the synthesis of tetrahydroisoquinolines.[2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This compound, being a substituted benzylamine, is an excellent substrate for this transformation, leading to the formation of functionalized tetrahydroisoquinolines.

Mechanism of the Pictet-Spengler Reaction:

The reaction is initiated by the formation of a Schiff base (iminium ion) between the amine and the carbonyl compound. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium ion to form a spirocyclic intermediate. Subsequent rearrangement and proton loss restore aromaticity and yield the tetrahydroisoquinoline product. The electron-donating methoxy group on the aromatic ring of this compound facilitates the electrophilic aromatic substitution step.

Caption: Pictet-Spengler reaction of this compound.

Representative Protocol: Pictet-Spengler Reaction

Materials:

-

This compound

-

Aldehyde or ketone (e.g., acetaldehyde)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Acid catalyst (e.g., trifluoroacetic acid (TFA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add the aldehyde (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired tetrahydroisoquinoline.[2]

Carbon-Nitrogen Bond Formation Reactions

The primary amine and the aryl bromide functionalities of this compound are prime handles for constructing C-N bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules.

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl halide.[3] this compound can act as the amine component in this reaction, coupling with various aryl halides to produce N-arylated derivatives.

Causality in Experimental Design: The classic Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper). Modern modifications utilize catalytic amounts of copper salts in the presence of a ligand (e.g., L-proline, N-methylglycine) and a base in a polar aprotic solvent like DMSO, allowing for milder reaction conditions.[4]

Conceptual Workflow: Ullmann Condensation

Caption: Ullmann condensation with this compound.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] this compound can be coupled with a wide range of aryl and heteroaryl halides and triflates under relatively mild conditions.

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.

Representative Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOt-Bu)

-

Anhydrous, degassed solvent (e.g., toluene)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

-

Add the base (e.g., 1.4 equivalents) and the aryl halide (1.0 equivalent).

-

Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.

-

Add this compound (1.2 equivalents) via syringe.

-

Heat the reaction mixture to 80-110 °C with stirring, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[6]

Applications in Medicinal Chemistry

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds. The tetrahydroisoquinoline core, for instance, is found in numerous alkaloids with diverse pharmacological properties.[7] The ability to introduce various substituents onto the aromatic ring and the nitrogen atom through the reactions described above makes this building block a valuable tool for generating libraries of compounds for drug discovery programs. The bromo- and methoxy-substituents can also be further manipulated to introduce additional diversity.

Conclusion

This compound is a versatile and strategically important building block in modern organic synthesis. Its unique combination of reactive functional groups allows for the efficient construction of complex nitrogen-containing molecules through powerful transformations such as the Pictet-Spengler reaction, Ullmann condensation, and palladium-catalyzed amination. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed protocols and mechanistic insights, to empower researchers in their pursuit of novel and impactful chemical entities.

References

- 1. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Bromo-(2-methoxy-5-methylphenyl)methanamine | C9H12BrNO | CID 116947563 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of (2-Bromo-5-methoxyphenyl)methanamine in Medicinal Chemistry: A Technical Guide

Abstract

(2-Bromo-5-methoxyphenyl)methanamine is a synthetically accessible substituted benzylamine that holds considerable, yet largely unexplored, potential as a versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the phenyl ring, offers a compelling combination of steric and electronic properties for strategic drug design. This technical guide provides an in-depth analysis of the core attributes of this molecule, exploring its synthesis, physicochemical properties, and, most importantly, its potential applications in the development of novel therapeutics. By examining the structure-activity relationships of analogous compounds, we delineate promising avenues for its use in targeting a range of biological systems, including enzymes and transporters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery programs.

Introduction: The Benzylamine Moiety as a Privileged Scaffold

The benzylamine motif is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2] Its derivatives have been successfully incorporated into a multitude of approved drugs and clinical candidates, demonstrating activities ranging from antimicrobial and anticancer to cardiovascular and neurological.[3] The synthetic tractability of the benzylamine core allows for facile modification of the aromatic ring and the amine functionality, enabling the fine-tuning of pharmacological properties. The subject of this guide, this compound, presents a particularly interesting starting point for library synthesis due to the specific placement of its bromo and methoxy substituents.

Physicochemical Properties and Synthetic Strategy

A foundational understanding of a molecule's properties and its synthesis is paramount for its effective utilization in a drug discovery campaign.

Key Physicochemical Data

The properties of this compound make it an attractive starting material for medicinal chemistry endeavors.

| Property | Value | Source |

| Molecular Formula | C8H10BrNO | PubChem[4] |

| Molecular Weight | 216.07 g/mol | PubChem[4] |

| CAS Number | 887581-09-1 | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

Synthetic Accessibility: A Step-by-Step Protocol

The synthesis of this compound is readily achievable from commercially available starting materials. A common and effective method involves the reduction of the corresponding benzonitrile.[5]

Experimental Protocol: Synthesis via Reduction of 2-Bromo-5-methoxybenzonitrile

-

Dissolution: Dissolve 2-Bromo-5-methoxybenzonitrile (10.0 g, 47.2 mmol) in dry tetrahydrofuran (100 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Addition of Reducing Agent: Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (75 mL, 75 mmol) dropwise over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

-

Quenching: Carefully and slowly quench the reaction by the dropwise addition of ice water, followed by a saturated aqueous solution of sodium carbonate until gas evolution ceases.

-

Solvent Removal: Remove the tetrahydrofuran by distillation under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.[5]

DOT Diagram: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry: A Structure-Based Rationale

While direct biological data for this compound is sparse, a comprehensive analysis of structurally related molecules provides a strong basis for predicting its potential therapeutic applications.

Targeting Steroidogenic Enzymes: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

Substituted benzylamines have emerged as potent and selective inhibitors of 17β-HSD3, an enzyme crucial for the synthesis of testosterone and a key target in prostate cancer therapy.[6] The benzylamine core can be strategically modified to interact with the active site of the enzyme. The bromo and methoxy groups of this compound can be exploited to probe specific pockets within the enzyme's binding site, potentially enhancing potency and selectivity.[6]

Modulation of the Complement System: Targeting Complement Factor D

Benzylamine-based ligands have been designed to bind to the S1 binding pocket of trypsin-like serine proteases, including Complement Factor D, a key enzyme in the alternative pathway of the complement system.[2] Dysregulation of this pathway is implicated in various inflammatory and autoimmune disorders. The this compound scaffold could serve as a starting point for developing inhibitors that target the S1 pocket of Factor D, with the bromo and methoxy groups providing vectors for further optimization to interact with subsites and improve binding affinity.[2]

Interaction with Monoamine Transporters

The benzylamine framework is a core component of many compounds that interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7] These transporters are critical for regulating neurotransmitter levels in the central nervous system, and their modulation is a key strategy for treating depression, anxiety, and other neurological disorders. The substitution pattern on the phenyl ring of benzylamines significantly influences their affinity and selectivity for these transporters.[7] The electronic and steric properties of the bromo and methoxy groups in this compound could be leveraged to design novel ligands with specific transporter profiles.

As a Scaffold for Novel Anticancer Agents

The bromo and methoxy functional groups are present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. For example, N-(5-methoxyphenyl) methoxybenzenesulphonamides bearing bromo substitutions have shown potent cytotoxicity, particularly against the human breast adenocarcinoma MCF7 cell line, by targeting tubulin polymerization.[8] The this compound core could be derivatized to explore this potential, with the amine serving as a handle for introducing additional pharmacophoric features.

DOT Diagram: Potential Therapeutic Targets

Caption: Potential therapeutic applications of the scaffold.

Structure-Activity Relationship (SAR) Insights and Future Directions

The strategic placement of the bromo and methoxy groups offers several avenues for SAR exploration:

-

Role of the Methoxy Group: The methoxy group is an electron-donating group that can influence the pKa of the amine and participate in hydrogen bonding interactions. Its position can be varied to probe different regions of a binding pocket.[9]

-

Impact of the Bromo Group: The bromine atom is a halogen that can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It also provides a site for further chemical modification through cross-coupling reactions.

-

Derivatization of the Amine: The primary amine is a key site for modification. Acylation, alkylation, and reductive amination can be employed to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity.[6]

Future research should focus on synthesizing a library of derivatives based on the this compound scaffold and screening them against a panel of relevant biological targets. This systematic approach will help to elucidate the SAR and identify lead compounds for further optimization.

Conclusion

This compound represents a promising, yet underutilized, building block in medicinal chemistry. Its straightforward synthesis and the presence of strategically positioned functional groups make it an ideal starting point for the design of novel therapeutics. By leveraging the insights gained from structurally related compounds, researchers can rationally design and synthesize libraries of derivatives with a high probability of interacting with key biological targets implicated in a range of diseases. This technical guide serves as a foundational resource to stimulate further investigation into the therapeutic potential of this versatile scaffold.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. This compound | C8H10BrNO | CID 24691009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of novel heterocycles using (2-Bromo-5-methoxyphenyl)methanamine

An In-depth Technical Guide to the Synthesis of Novel Heterocycles Using (2-Bromo-5-methoxyphenyl)methanamine

Authored by a Senior Application Scientist

Foreword: The Strategic Value of this compound in Modern Heterocyclic Chemistry

Heterocyclic scaffolds are the bedrock of medicinal chemistry, forming the core of a vast majority of pharmaceuticals on the market.[1] The relentless pursuit of novel bioactive agents necessitates the development of versatile and efficient synthetic strategies to access new chemical space. In this context, the selection of the starting material is a critical decision that dictates the potential synthetic pathways and the ultimate structural diversity of the resulting library.

This compound emerges as a building block of significant strategic value.[2] Its structure is endowed with a unique combination of reactive sites: a nucleophilic primary amine, a synthetically versatile aryl bromide, and an electron-rich methoxy-substituted aromatic ring. This trifecta of functionality allows for a diverse range of chemical transformations, enabling researchers to construct complex molecular architectures through multiple, distinct synthetic blueprints. The ortho-disposition of the aminomethyl and bromo substituents is particularly advantageous, creating a perfect geometric arrangement for intramolecular cyclization reactions—a powerful tactic for the rapid assembly of rigid, polycyclic systems.[3][4]

This guide eschews a conventional, rigid format. Instead, it is structured as a narrative of scientific strategy, exploring three distinct, field-proven approaches for leveraging this compound to forge novel heterocyclic entities. Each section delves into the underlying mechanistic principles, provides detailed and validated experimental protocols, and illustrates the logical flow of synthesis through clear visualizations. Our objective is to empower researchers, scientists, and drug development professionals with not just a set of instructions, but a deeper understanding of the causality behind the chemistry, thereby fostering innovation in their own synthetic endeavors.

Chapter 1: Transition-Metal-Catalyzed Intramolecular Cyclization: Forging Polycyclic Scaffolds

The most direct and elegant application of this compound is its use in transition-metal-catalyzed intramolecular cyclizations. This strategy leverages the proximate arrangement of the amine nucleophile and the aryl bromide electrophile to construct fused ring systems in a single, efficient step. Palladium and copper catalysts are the workhorses for this class of reactions, facilitating C-N bond formation through well-understood catalytic cycles.[5][6]

The Mechanistic Rationale: The Palladium-Catalyzed Buchwald-Hartwig Amination Pathway

The intramolecular Buchwald-Hartwig amination is a powerful tool for this purpose. The choice of a palladium catalyst, combined with a suitable phosphine ligand, is critical. The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step that forms the desired C-N bond and regenerates the active catalyst.

The catalytic cycle, illustrated below, provides a self-validating framework for the reaction. Each step is a logical consequence of the preceding one, ensuring a high probability of success under optimized conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H10BrNO | CID 24691009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reuffel.de [reuffel.de]

- 6. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of the Bromo and Methoxy Groups in (2-Bromo-5-methoxyphenyl)methanamine Reactivity

An In-Depth Technical Guide:

Abstract

(2-Bromo-5-methoxyphenyl)methanamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its reactivity is intricately governed by the electronic and steric interplay of its three key functional components: the aromatic ring, the bromo and methoxy substituents, and the methanamine side chain. This technical guide provides a comprehensive analysis of how the bromo and methoxy groups modulate the molecule's reactivity. We will dissect their individual and combined directing effects in electrophilic aromatic substitution, explore their influence on the nucleophilicity of the methanamine moiety, and present validated experimental protocols. This document is intended to serve as a foundational resource for scientists leveraging this versatile molecule in complex synthetic applications.

Molecular Overview and Substituent Profile

The reactivity of this compound cannot be understood without first analyzing the electronic contributions of its substituents. The benzene ring is the core scaffold, and its inherent nucleophilicity is modulated by the attached groups.

-

The Methoxy Group (-OCH₃): Located at the 5-position, the methoxy group is a powerful activating group for electrophilic aromatic substitution (EAS).[1][2] This is due to its strong electron-donating resonance effect (+R), where the oxygen's lone pairs delocalize into the aromatic π-system. This +R effect significantly outweighs its electron-withdrawing inductive effect (-I), leading to increased electron density on the ring, particularly at the ortho and para positions.[3][4][5] Consequently, it directs incoming electrophiles to these positions and accelerates the rate of reaction compared to unsubstituted benzene.[2]

-

The Bromo Group (-Br): Positioned at the 2-position, the bromo group presents a more complex scenario. Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring through the sigma bond.[6][7] However, they also possess a weaker electron-donating resonance effect (+R) from their lone pairs. While the deactivating -I effect is dominant, making the ring less reactive than benzene, the +R effect is sufficient to direct incoming electrophiles to the ortho and para positions.[6][8]

-

The Methanamine Group (-CH₂NH₂): The reactivity of the benzylamine side chain is highly dependent on pH. The lone pair on the nitrogen atom makes the amine a nucleophile and a base. In its neutral form, the -CH₂NH₂ group is a weak activating group. However, under the acidic conditions often required for EAS reactions, the amine is protonated to form the anilinium-like ion (-CH₂NH₃⁺), which is a potent deactivating, meta-directing group due to its strong inductive electron withdrawal.

Electronic Effects and Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The primary determinant of reactivity on the aromatic ring is the interplay between the electronic properties of the substituents. These properties dictate both the rate of reaction and the position (regioselectivity) of substitution.

Individual Directing Effects

The resonance effects of the methoxy and bromo groups are visualized below. The methoxy group strongly enriches the ortho and para positions with electron density (negative charge), making them prime targets for electrophiles. The bromo group also enriches these positions, but to a lesser extent, while its inductive effect deactivates the ring overall.

Caption: Resonance (+R) vs. Inductive (-I) effects of substituents.

Combined Directing Effects on the Core Structure

In this compound, the substituents work in a cooperative or reinforcing manner.[9] The final regiochemical outcome is a weighted sum of their individual influences, also considering steric hindrance.

-

Methoxy Director: The powerful methoxy group at C5 strongly directs incoming electrophiles to its ortho positions, C4 and C6.

-

Bromo Director: The bromo group at C2 directs to its ortho position (C3) and para position (C6).

-

Methanamine Director: The -CH₂NH₂ group at C1 (attached to the ring) directs to its ortho position (C6, as C2 is blocked) and para position (C4). If protonated, it would direct meta (to C3 and C5), but C5 is already substituted.

Consensus:

-

Position C6: This position is strongly favored. It is ortho to the methanamine, para to the bromo group, and ortho to the highly activating methoxy group.

-

Position C4: This position is also activated. It is para to the methanamine and ortho to the methoxy group. It is likely the second most favored site.

-

Position C3: This position is sterically hindered by the adjacent bromo (C2) and methanamine (C1) groups. It is also only activated by the bromo group, making it electronically less favorable than C4 and C6.

Caption: Cooperative directing effects for electrophilic aromatic substitution.

Reactivity of the Methanamine Side Chain

The electronic environment of the aromatic ring directly impacts the nucleophilicity and basicity of the amine nitrogen.

-

Electronic Influence: The net electronic effect of the ring substituents modulates the electron density on the benzylic carbon and, by extension, the nitrogen atom. The strongly electron-donating methoxy group tends to increase the electron density of the ring, which can slightly enhance the basicity of the amine. Conversely, the electron-withdrawing bromo group reduces it. The overall effect is a subtle balance of these opposing forces.

-

Steric Hindrance: The presence of the ortho-bromo group introduces significant steric bulk around the methanamine group. This steric hindrance can impede the approach of bulky electrophiles to the nitrogen atom, potentially reducing its effective nucleophilicity in certain reactions compared to less hindered benzylamines.[10][11] For example, in Sₙ2 reactions where the amine acts as a nucleophile, the reaction rate may be slower than that of an unhindered analogue.[10]

Quantitative Reactivity Data

| Amine | Key Feature | Expected Relative Nucleophilicity | Rationale |

| Benzylamine | Unsubstituted Reference | Baseline | Standard benzylamine reactivity. |

| 4-Methoxybenzylamine | Activating Group | Higher | The para-methoxy group is electron-donating, increasing electron density on the nitrogen. |

| This compound | Opposing Groups + Sterics | Lower than 4-Methoxybenzylamine | The deactivating bromo group and significant ortho-steric hindrance likely decrease nucleophilicity, counteracting the activating methoxy group.[10] |

| 2,2,2-Trifluoroethylamine | Strong Deactivating Group | Very Low | The powerful inductive effect of the trifluoromethyl group drastically reduces nucleophilicity.[10] |

Experimental Protocols & Methodologies

To understand reactivity, one must consider practical application. The synthesis of the title compound's precursors often involves a key EAS step that validates the directing effect principles discussed.

Protocol 1: Electrophilic Bromination of m-Anisic Acid

This protocol describes the synthesis of 2-Bromo-5-methoxybenzoic acid, a common precursor. It demonstrates the powerful directing effect of the methoxy group, forcing the bromine to add ortho to the carboxylic acid (a meta-director) and ortho to itself.

Causality: The methoxy group is a much stronger ortho, para-director than the carboxyl group is a meta-director. The reaction is performed in acetic acid, a polar protic solvent that can facilitate the polarization of Br₂. The outcome is a direct consequence of the methoxy group's dominant activating and directing influence.

Methodology: [12]

-

Reaction Setup: In a suitable reaction vessel, dissolve m-anisic acid (1.0 eq) in glacial acetic acid (approx. 4 mL per gram of acid).

-

Reagent Addition: To the stirred solution, add liquid bromine (0.51 eq) followed by an equal volume of water.

-

Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture in an ice bath. The product will precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts. The resulting 2-bromo-5-methoxybenzoic acid can be dried. A reported yield for this procedure is approximately 79%.[12]

Protocol 2: Reduction to this compound

This protocol describes the conversion of a nitrile precursor to the final amine, a common synthetic route.

Causality: Borane-tetrahydrofuran complex is a powerful reducing agent that selectively reduces nitriles and amides to amines without affecting the aromatic ring or the bromo and ether functionalities. The reaction proceeds via the formation of a borane-nitrile complex, followed by hydride delivery.

Methodology: [13]

-

Reaction Setup: Dissolve 2-Bromo-5-methoxybenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice-water bath. Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, approx. 1.6 eq) dropwise over 30 minutes, maintaining the low temperature.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Quenching: Carefully quench the reaction by slowly adding ice water, followed by a saturated aqueous solution of sodium carbonate.

-

Workup and Isolation: Remove the THF under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the target compound. A reported yield for this procedure is 36%.[13]

Caption: Workflow for the reduction of a nitrile to the target amine.

Conclusion

The reactivity of this compound is a textbook example of cooperative and antagonistic substituent effects in organic chemistry.

-

Aromatic Ring Reactivity: The methoxy group is the dominant activating and directing force in electrophilic aromatic substitution, making the C6 and C4 positions highly susceptible to attack. The bromo group, while deactivating the ring overall, reinforces this regiochemical preference.

-

Side Chain Reactivity: The nucleophilicity of the methanamine nitrogen is tempered by the steric hindrance imposed by the ortho-bromo group. This is a critical consideration for reactions involving the amine, such as alkylation or acylation.

A thorough understanding of these electronic and steric principles is paramount for any researcher or drug development professional seeking to employ this molecule as a synthetic intermediate. Predicting regiochemical outcomes and anticipating potential steric limitations are key to designing efficient and high-yielding synthetic routes.

References

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Although methoxy is a strongly activating (and ortho, para-directing) gro.. [askfilo.com]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. prepchem.com [prepchem.com]

- 13. 2-BROMO-5-METHOXYBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

(2-Bromo-5-methoxyphenyl)methanamine: A Linchpin Precursor for the Synthesis of Isoquinoline Alkaloids

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[1][2] The strategic synthesis of these scaffolds is paramount in drug discovery. This guide focuses on (2-Bromo-5-methoxyphenyl)methanamine, a highly versatile and strategically functionalized precursor. We will explore its synthesis and delve into its application in cornerstone cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions. Particular emphasis is placed on how the compound's unique substitution pattern—an ortho-bromo group and a meta-methoxy group—influences reactivity and provides a synthetic handle for further molecular elaboration. This document serves as a technical resource, providing field-proven insights and detailed protocols for researchers engaged in the synthesis of novel isoquinoline-based therapeutics.

Introduction: The Strategic Value of the Isoquinoline Core

The isoquinoline framework is a privileged structure in modern pharmacology, integral to numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3] The Papaveraceae family of plants, for instance, produces well-known isoquinoline alkaloids like morphine and papaverine.[4] The efficacy of these molecules has spurred extensive efforts in synthetic organic chemistry to develop efficient and modular routes to access diverse isoquinoline derivatives.[5]

Central to these synthetic endeavors is the choice of the starting phenylethylamine precursor. This compound has emerged as a particularly powerful building block. Its structure is primed for classical isoquinoline ring-forming reactions, with two key features that offer significant advantages:

-

The Methoxy Group: As an electron-donating group, it activates the aromatic ring, facilitating the crucial intramolecular electrophilic aromatic substitution step inherent in reactions like the Bischler-Napieralski and Pictet-Spengler syntheses.[6]

-

The Bromo Group: This halogen atom serves a dual purpose. Firstly, it directs the cyclization to the C-8 position, preventing the formation of constitutional isomers. Secondly, and perhaps more importantly, it acts as a versatile synthetic handle for post-cyclization modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to build molecular complexity.[7]

This guide provides a detailed examination of the synthesis and utility of this precursor, bridging theoretical principles with practical, actionable protocols.

Synthesis of the Precursor: this compound

The efficient synthesis of the title precursor is foundational. A common and reliable route begins with the commercially available 2-bromo-5-methoxybenzaldehyde. The synthesis involves two key stages: formation of an oxime followed by its reduction to the primary amine.

Experimental Protocol: Synthesis of this compound

Step 1: Oximation of 2-Bromo-5-methoxybenzaldehyde

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and pyridine.

-

Oxime Formation: Add hydroxylamine hydrochloride (1.2 eq) to the solution. Stir the mixture at room temperature for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. The oxime product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Reduction of the Oxime to the Amine

-

Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LAH) (2.0 - 2.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the oxime from Step 1 in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel. Scientist's Insight: This addition must be performed slowly and carefully, as the reaction is highly exothermic. Maintaining a low temperature is critical to prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then gently reflux for 4-6 hours.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. This procedure is crucial for safely quenching the excess LAH and generating a granular precipitate of aluminum salts that is easily filtered.

-

Purification: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield this compound, which can be further purified by distillation or column chromatography if necessary.

Core Synthetic Strategy I: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines.[8] The process involves the acylation of a β-phenylethylamine followed by an acid-catalyzed intramolecular cyclization and dehydration.[6] The resulting dihydroisoquinoline can then be dehydrogenated to the fully aromatic isoquinoline.

Mechanism and Role of the Precursor

The reaction begins with the acylation of this compound with an appropriate acyl chloride or anhydride. The resulting amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[8][9] The electron-donating methoxy group at the 5-position strongly activates the C-6 position of the benzene ring (para to the methoxy group), making it highly nucleophilic and directing the intramolecular cyclization to this site, leading exclusively to the 7-methoxyisoquinoline skeleton. The bromo group at the 2-position ensures that cyclization occurs at the desired C-8 position relative to the nitrogen, preventing isomeric products.

Caption: Workflow of the Bischler-Napieralski reaction using the title precursor.

Experimental Protocol: Synthesis of an 8-Bromo-7-methoxy-1-methyl-3,4-dihydroisoquinoline

Step 1: Acylation

-

Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.

-

Add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-acetylated amide.

Step 2: Cyclization and Dehydration

-

Dissolve the amide from Step 1 in anhydrous acetonitrile or toluene.

-

Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.

-

Heat the mixture to reflux (80-110 °C) and maintain for 3-5 hours. Scientist's Insight: The choice of solvent and temperature is critical. Toluene or xylene at higher temperatures can improve yields for less activated systems.[9]

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

-

Extract the product with DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Step 3 (Optional): Aromatization

-

Dissolve the crude dihydroisoquinoline in an inert solvent like toluene or xylene.

-

Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction, filter through Celite to remove the catalyst, and concentrate the filtrate to yield the final aromatic isoquinoline.

Core Synthetic Strategy II: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, producing tetrahydroisoquinoline skeletons.[10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (iminium ion), which then undergoes an intramolecular electrophilic cyclization.[11]

Mechanism and Application

Unlike the Bischler-Napieralski reaction, the Pictet-Spengler reaction directly yields a tetrahydroisoquinoline.[12] The reaction is typically catalyzed by a Brønsted or Lewis acid. For this compound, the reaction proceeds smoothly. The electron-rich nature of the aromatic ring, enhanced by the methoxy group, facilitates the ring-closing step. This method is particularly valuable for installing substituents at the C-1 position of the isoquinoline core, with the nature of the substituent determined by the choice of the aldehyde or ketone coupling partner.

Caption: Key steps in the Pictet-Spengler synthesis of tetrahydroisoquinolines.

Experimental Protocol: Synthesis of an 8-Bromo-7-methoxy-tetrahydroisoquinoline

-

Reaction Setup: Dissolve this compound (1.0 eq) and an aldehyde (e.g., acetaldehyde, 1.1 eq) in a suitable solvent such as toluene or DCM.

-

Acid Catalysis: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq).

-